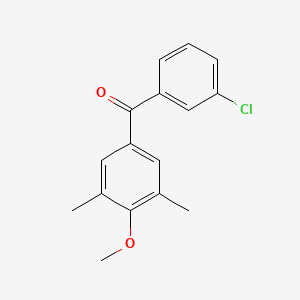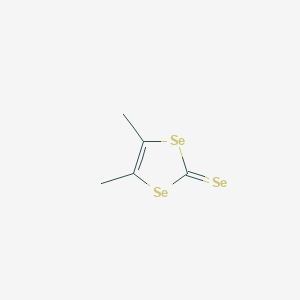
3,4,5-Trifluorobenzene-1,2-diamine
Vue d'ensemble
Description
3,4,5-Trifluorobenzene-1,2-diamine, also known as 3,4,5-TFBDA, is an amine-based compound that has been studied for its potential applications in a variety of scientific fields. It is an aromatic compound with a molecular formula of C6H7F3N2, and it is composed of three fluorine atoms, two nitrogen atoms, and one benzene ring. 3,4,5-TFBDA has been found to have numerous applications in fields such as drug synthesis, catalysis, and materials science. In
Applications De Recherche Scientifique
Organometallic Control
- Organometallic Chemistry: 3,4,5-Trifluorobenzene derivatives have been used in organometallic chemistry to control regiospecificity in functionalization reactions. For example, 1,2,3-trifluorobenzene has been functionalized at various positions, demonstrating the versatility of these compounds in organic synthesis (Heiss & Schlosser, 2003).
Synthesis Process Modification
- Synthetic Process Improvement: The synthesis process of related trifluorobenzene compounds, such as 3,4,5-trifluorobromobenzene, has been modified to improve yield and reduce by-products. This highlights the ongoing research to optimize the production of trifluorobenzene derivatives for various applications (Song Nai-jia, 2013).
Polymer Science
- Polymer Development: New polymers have been synthesized using unsymmetrical and noncoplanar diamines containing trifluoromethyl groups, demonstrating the importance of trifluorobenzene derivatives in developing advanced materials with unique properties, such as high thermal stability and low dielectric constants (Wang, Zhao, & Li, 2012).
Molecular Structure Analysis
- Structural Analysis: Studies on the molecular structure of 1,3,5-trifluorobenzene and its derivatives provide valuable insights into the impact of fluorine substitution on aromatic compounds. This research is critical for understanding the physical and chemical properties of trifluorobenzene derivatives (Cabaço et al., 1996).
Fluorination Techniques
- Electrochemical Fluorination: Research on the electrochemical fluorination of trifluorobenzenes, including 1,3,5-trifluorobenzene, reveals efficient pathways to produce fluorinated cyclohexadienes. This illustrates the utility of trifluorobenzene derivatives in organic synthesis and material science (Momota et al., 1994).
Gas Transport Properties
- Membrane-based Applications: Trifluorobenzene-based polyamides have been explored for their potential in membrane-based gas separation applications, showcasing the adaptability of these compounds in industrial processes (Bandyopadhyay et al., 2013).
Propriétés
IUPAC Name |
3,4,5-trifluorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-2-1-3(10)6(11)5(9)4(2)8/h1H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDBSPRMQHYOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378797 | |
| Record name | 3,4,5-trifluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trifluorobenzene-1,2-diamine | |
CAS RN |
168966-54-9 | |
| Record name | 3,4,5-trifluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



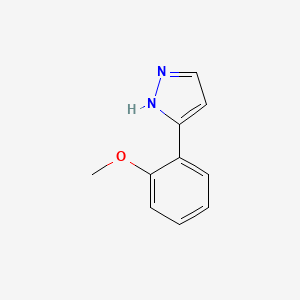



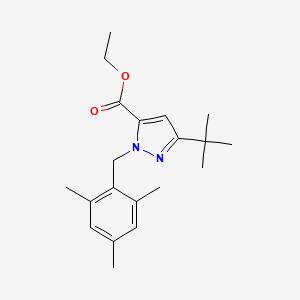
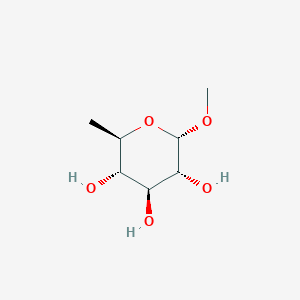
![2-[(4-Chlorophenyl)sulfonyl]ethanethioamide](/img/structure/B1597677.png)

